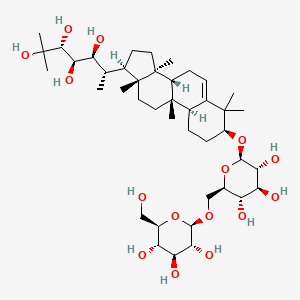

Momordicoside A

Description

Properties

IUPAC Name |

(3R,4R,5S,6S)-2-methyl-6-[(3S,8R,9R,10S,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O15/c1-19(27(44)32(49)35(52)39(4,5)53)20-13-14-42(8)25-11-9-21-22(40(25,6)15-16-41(20,42)7)10-12-26(38(21,2)3)57-37-34(51)31(48)29(46)24(56-37)18-54-36-33(50)30(47)28(45)23(17-43)55-36/h9,19-20,22-37,43-53H,10-18H2,1-8H3/t19-,20+,22+,23+,24+,25+,26-,27-,28+,29+,30-,31-,32+,33+,34+,35+,36+,37-,40-,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYJYPOPDKQBQJ-WVMSUIAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)C)C)[C@@H]([C@H]([C@H](C(C)(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Momordicoside A Biosynthesis Pathway in Momordica charantia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordicoside A, a cucurbitane-type triterpenoid glycoside from Momordica charantia (bitter melon), is a compound of significant interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of its biosynthetic pathway, from the initial cyclization of 2,3-oxidosqualene to the subsequent oxidative and glycosylation modifications. This document summarizes key enzymatic players, presents available quantitative data, details relevant experimental methodologies, and provides visual representations of the biochemical route and associated workflows. The information herein is intended to serve as a valuable resource for researchers engaged in the study of plant secondary metabolism, natural product chemistry, and the development of novel therapeutic agents.

Introduction to this compound and its Significance

Momordica charantia, commonly known as bitter melon, is a plant belonging to the Cucurbitaceae family, renowned for its culinary uses and extensive application in traditional medicine. The characteristic bitter taste of the fruit is attributed to a class of secondary metabolites known as cucurbitane-type triterpenoids, which includes momordicosides. This compound is one such compound that has garnered scientific attention for its potential bioactivities. Triterpenoids in M. charantia are synthesized through the isoprenoid pathway, with the cyclization of 2,3-oxidosqualene serving as the committed step in generating the diverse triterpenoid skeletons[1][2]. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the exploration of its pharmacological applications.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process involving a series of enzymatic reactions that can be broadly categorized into three stages:

-

Formation of the Cucurbitadienol Skeleton: The pathway initiates with the cyclization of the linear precursor, 2,3-oxidosqualene.

-

Oxidative Modifications: The cucurbitadienol backbone undergoes a series of hydroxylations and other oxidative reactions catalyzed by cytochrome P450 monooxygenases (P450s).

-

Glycosylation: Finally, sugar moieties are attached to the oxidized aglycone by UDP-glycosyltransferases (UGTs) to yield the final this compound molecule.

Key Enzymes and Intermediates

The following table summarizes the key enzymes and intermediates currently identified or implicated in the this compound biosynthesis pathway.

| Step | Precursor | Enzyme | Product | Gene Name (if known) | Cellular Location |

| 1 | 2,3-Oxidosqualene | Cucurbitadienol Synthase (OSC) | Cucurbitadienol | McCBS | Endoplasmic Reticulum |

| 2 | Cucurbitadienol | Cytochrome P450s | Oxidized Cucurbitadienol Intermediates | CYP81AQ19, CYP88L7, CYP88L8 (putative) | Endoplasmic Reticulum |

| 3 | Oxidized Aglycone | UDP-Glycosyltransferases (UGTs) | This compound | Not yet fully characterized | Cytosol/Endoplasmic Reticulum |

The first committed step is the cyclization of 2,3-oxidosqualene to form the foundational cucurbitane skeleton, cucurbitadienol, a reaction catalyzed by the oxidosqualene cyclase, cucurbitadienol synthase (McCBS)[1][2]. Following this, the cucurbitadienol molecule is tailored by a series of oxidative reactions. While the exact sequence is still under investigation, several cytochrome P450 enzymes have been identified as key players in cucurbitacin biosynthesis in M. charantia. These include P450s responsible for hydroxylations at various positions on the triterpenoid core[3]. The final step involves the attachment of sugar groups, a process known as glycosylation, which is catalyzed by UDP-glycosyltransferases (UGTs). This step is crucial for the solubility and biological activity of the final this compound compound[3].

Signaling Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative analysis of gene expression and metabolite accumulation provides crucial insights into the regulation and dynamics of the this compound biosynthesis pathway.

Gene Expression Analysis

RNA-seq analysis has been employed to identify and quantify the expression of genes involved in triterpenoid biosynthesis in various tissues of M. charantia. The expression levels are often reported as Reads Per Kilobase of exon per Million mapped reads (RPKM) or Fragments Per Kilobase of exon per Million mapped reads (FPKM).

Table 1: RPKM Values of Oxidosqualene Cyclase (OSC) Genes in Different Tissues of M. charantia

| Gene | Leaf | Stem | Root | Flower | Fruit (immature) | Fruit (mature) |

| McCBS | 85.3 | 25.1 | 10.5 | 45.7 | 15.2 | 5.8 |

| McIMS | 5.2 | 12.8 | 35.6 | 8.1 | 3.4 | 1.9 |

| McBAS | 15.7 | 30.2 | 20.1 | 18.9 | 10.3 | 7.6 |

| McCAS | 50.1 | 45.8 | 48.2 | 55.3 | 60.1 | 58.9 |

Interestingly, McCBS, the gene encoding the first committed enzyme in the cucurbitacin pathway, shows the highest expression in leaves, even though the final products like momordicosides accumulate in the fruit[1][2]. This suggests that the initial steps of biosynthesis may occur in the leaves, followed by transport of intermediates to the fruit for subsequent modifications and storage.

Metabolite Accumulation

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of momordicosides and related triterpenoids in different tissues of M. charantia.

Table 2: Representative Concentrations of this compound in M. charantia Tissues

| Tissue | This compound Concentration (µg/g dry weight) |

| Leaf | 50 - 150 |

| Stem | 10 - 50 |

| Root | < 10 |

| Immature Fruit | 200 - 500 |

| Mature Fruit | 300 - 800 |

Note: These values are illustrative and can vary significantly based on the plant variety, developmental stage, and environmental conditions.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the this compound biosynthetic pathway.

Identification of Biosynthetic Genes via RNA-Seq

Objective: To identify candidate genes involved in this compound biosynthesis by comparing the transcriptomes of different M. charantia tissues.

Protocol:

-

Tissue Collection: Collect fresh tissues (leaves, stems, roots, flowers, and fruits at different developmental stages) from M. charantia plants. Immediately freeze the samples in liquid nitrogen and store at -80°C.

-

RNA Isolation: Extract total RNA from the ground tissues using a modified CTAB method or a commercial plant RNA isolation kit. Treat the RNA with DNase I to remove any contaminating genomic DNA. The quality and integrity of the RNA should be assessed using a spectrophotometer (A260/A280 ratio) and agarose gel electrophoresis or a bioanalyzer.

-

cDNA Library Preparation and Sequencing: Construct cDNA libraries from the high-quality RNA samples using a library preparation kit. The libraries are then sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis: The raw sequencing reads are filtered to remove low-quality reads and adapters. The clean reads are then mapped to a reference genome or assembled de novo. Gene expression is quantified by calculating RPKM or FPKM values.

-

Candidate Gene Identification: Identify genes that show expression patterns correlated with the expected sites of biosynthesis and accumulation of momordicosides. Homology-based searches using known triterpenoid biosynthesis genes from other species are also performed.

Functional Characterization of Enzymes by Heterologous Expression

Objective: To confirm the function of candidate biosynthetic genes (e.g., OSCs and P450s) by expressing them in a heterologous host, such as Saccharomyces cerevisiae (yeast).

Protocol:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate gene from M. charantia cDNA using PCR. Clone the PCR product into a yeast expression vector.

-

Yeast Transformation: Transform the expression construct into a suitable yeast strain. For P450s, co-transformation with a cytochrome P450 reductase (CPR) partner is often necessary for activity.

-

Culture and Induction: Grow the transformed yeast cells in an appropriate medium. Induce gene expression according to the promoter used in the expression vector.

-

Substrate Feeding and Product Analysis: If the substrate is not endogenously produced by the yeast, it needs to be supplied in the culture medium. After a period of incubation, extract the metabolites from the yeast culture.

-

Metabolite Identification: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product. Compare the product with an authentic standard if available.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To validate the expression patterns of candidate genes obtained from RNA-seq data.

Protocol:

-

RNA Isolation and cDNA Synthesis: Isolate total RNA from different M. charantia tissues as described for RNA-seq. Synthesize first-strand cDNA from the RNA using a reverse transcriptase enzyme.

-

Primer Design: Design gene-specific primers for the candidate genes and a reference (housekeeping) gene.

-

qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, the cDNA template, and the specific primers.

-

Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to determine the relative expression levels of the target genes in different tissues, normalized to the expression of the reference gene.

HPLC Analysis of Momordicosides

Objective: To quantify the accumulation of this compound and related compounds in M. charantia tissues.

Protocol:

-

Sample Preparation: Dry the plant tissues and grind them into a fine powder.

-

Extraction: Extract the metabolites from the powdered tissue using a suitable solvent, such as methanol or ethanol, often with the aid of sonication or heating.

-

Chromatographic Separation: Inject the filtered extract into an HPLC system equipped with a C18 reversed-phase column. Use a gradient elution program with a mobile phase typically consisting of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape[4].

-

Detection and Quantification: Detect the separated compounds using a suitable detector, such as a UV detector or an Evaporative Light Scattering Detector (ELSD). Quantify the compounds by comparing their peak areas to a standard curve generated from known concentrations of a purified this compound standard.

Conclusion and Future Perspectives

The biosynthesis of this compound in Momordica charantia is a complex pathway involving multiple gene families, including oxidosqualene cyclases, cytochrome P450s, and UDP-glycosyltransferases. While significant progress has been made in identifying the initial steps and some of the key oxidative enzymes, the complete, ordered pathway and the full suite of tailoring enzymes, particularly the UGTs, remain to be fully elucidated. Future research should focus on the functional characterization of the remaining P450s and the identification of the specific UGTs responsible for the glycosylation of the momordicoside aglycone. A deeper understanding of the regulatory mechanisms governing this pathway will be essential for metabolic engineering efforts aimed at enhancing the production of this compound and other valuable triterpenoids in M. charantia or in heterologous systems. This knowledge will ultimately support the development of novel pharmaceuticals and functional foods derived from this medicinally important plant.

References

- 1. Identification of triterpene biosynthetic genes from Momordica charantia using RNA-seq analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Four cucurbitane glycosides taimordisins A–D with novel furopyranone skeletons isolated from the fruits of Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Momordicoside A: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordicoside A, a cucurbitane-type triterpenoid glycoside isolated from the medicinal plant Momordica charantia, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the structure, chemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization, alongside an exploration of its engagement with key signaling pathways, are presented to support further research and drug development endeavors.

Chemical Structure and Properties

This compound is a complex triterpenoid glycoside. Its structure consists of a cucurbitane-type aglycone backbone to which a sugar moiety is attached.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al)-3-O-β-D-glucopyranoside | [1] |

| CAS Number | 75801-95-5 | [2] |

| Molecular Formula | C42H72O15 | [1] |

| Molecular Weight | 817.01 g/mol | [2] |

| Solubility | Soluble in DMSO (100 mg/mL, requires sonication) | [2] |

| Source | Momordica charantia L. (Bitter Melon) | [2] |

Experimental Protocols

Isolation and Purification of this compound from Momordica charantia

The following protocol is a generalized procedure based on common methods for isolating triterpenoid glycosides from Momordica charantia. Optimization may be required depending on the specific plant material and available equipment.

Experimental Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: Dried and powdered fruit of Momordica charantia is subjected to Soxhlet extraction with 80% ethanol for approximately 6 hours. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity: petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which contains the majority of the glycosides, is collected and concentrated.

-

Column Chromatography:

-

The n-butanol fraction is first subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and further purified using a Sephadex LH-20 column with methanol as the eluent to remove smaller molecules.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative reverse-phase HPLC on a C18 column. A gradient of acetonitrile and water is typically used as the mobile phase.[3][4][5] The purity of the isolated this compound can be confirmed by analytical HPLC.

Structural Characterization

The structure of this compound is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Biological Activities and Signaling Pathways

This compound has demonstrated several significant biological activities, primarily related to metabolic regulation.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a key therapeutic target for type 2 diabetes and obesity. This compound has been identified as an inhibitor of PTP1B.[2][8]

Proposed Mechanism of PTP1B Inhibition

The precise kinetic mechanism of PTP1B inhibition by this compound is not fully elucidated in the available literature. However, studies on other natural product inhibitors of PTP1B suggest a mixed-type inhibition.[9]

References

- 1. This compound | C42H72O15 | CID 71717038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. rjptonline.org [rjptonline.org]

- 4. Optimization of Magnetic and Paper-Based Molecularly Imprinted Polymers for Selective Extraction of Charantin in Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchr.org [jchr.org]

- 6. researchgate.net [researchgate.net]

- 7. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 8. New compounds from acid hydrolyzed products of the fruits of Momordica charantia L. and their inhibitory activity against protein tyrosine phosphatas 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Targets of Momordicoside A in Metabolic Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, represent a significant and growing global health burden. Momordicoside A, a cucurbitane-type triterpenoid glycoside isolated from the traditional medicinal plant Momordica charantia (bitter melon), has emerged as a promising natural compound with therapeutic potential for these conditions. This technical guide provides a comprehensive overview of the known pharmacological targets of this compound in the context of metabolic diseases. We delve into the molecular mechanisms of action, present available quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways. The primary targets discussed include AMP-activated protein kinase (AMPK), peroxisome proliferator-activated receptors (PPARs), glucose transporter 4 (GLUT4), and sterol regulatory element-binding protein 1c (SREBP-1c), as well as the inhibition of digestive enzymes such as pancreatic lipase and α-glucosidase. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic applications of this compound.

Introduction

Momordica charantia, commonly known as bitter melon, has a long history of use in traditional medicine for the treatment of diabetes and related metabolic disorders.[1] Scientific investigations have identified a variety of bioactive compounds within this plant, with cucurbitane-type triterpenoids, such as this compound, being of particular interest due to their potent biological activities.[2] Preclinical studies, primarily using extracts of Momordica charantia, have demonstrated significant improvements in glucose homeostasis, lipid metabolism, and body weight management. While research on isolated this compound is still emerging, the existing evidence points towards its multimodal action on key regulatory pathways involved in metabolic health. This document aims to consolidate the current understanding of these pharmacological targets and provide a technical foundation for future research and development.

Key Pharmacological Targets of this compound

This compound and related triterpenoids from Momordica charantia exert their metabolic effects by modulating several key cellular targets. These include:

-

AMP-activated protein kinase (AMPK): A central regulator of cellular energy homeostasis.

-

Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear receptors that control the expression of genes involved in lipid and glucose metabolism.

-

Glucose Transporter 4 (GLUT4): An insulin-regulated glucose transporter crucial for glucose uptake in muscle and adipose tissue.

-

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A key transcription factor in lipogenesis.

-

Digestive Enzymes: Including pancreatic lipase and α-glucosidase, which are involved in the breakdown and absorption of dietary fats and carbohydrates.

The following sections will explore each of these targets in detail.

AMP-activated Protein Kinase (AMPK) Activation

AMPK is a critical enzyme that acts as a cellular energy sensor. Its activation triggers a switch from anabolic (energy-consuming) to catabolic (energy-producing) pathways. This includes promoting glucose uptake and fatty acid oxidation, while inhibiting cholesterol and fatty acid synthesis.

Bitter melon triterpenoids (BMTs), a class of compounds that includes this compound, have been shown to activate AMPK.[3] Studies indicate that this activation is mediated by the upstream kinase, calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ), and occurs independently of changes in the cellular AMP:ATP ratio.[3][4] This mechanism is distinct from that of some other AMPK activators like metformin, which inhibit the mitochondrial respiratory chain.[3]

The activation of AMPK by BMTs has been quantified in L6 myotubes and LKB1-deficient HeLa cells, showing a 20-35% increase in AMPK activity.[3][4] This activation leads to downstream effects such as increased phosphorylation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, thereby inhibiting its activity.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

PPARs are a group of nuclear receptors that play essential roles in the regulation of lipid and carbohydrate metabolism. The three main isoforms are PPARα, PPARγ, and PPARδ.

-

PPARγ: Primarily expressed in adipose tissue, it is a master regulator of adipogenesis and plays a crucial role in insulin sensitization.

-

PPARα: Highly expressed in the liver, heart, and skeletal muscle, it controls the expression of genes involved in fatty acid oxidation.

Glucose Transporter 4 (GLUT4) Translocation

GLUT4 is the primary insulin-responsive glucose transporter found in skeletal muscle and adipose tissue. Its translocation from intracellular vesicles to the plasma membrane is a critical step in postprandial glucose disposal.

This compound and related triterpenoids have been demonstrated to stimulate the translocation of GLUT4 to the cell surface in L6 myotubes and 3T3-L1 adipocytes.[2] This effect is, at least in part, a downstream consequence of AMPK activation.[2] By promoting GLUT4 translocation, this compound enhances the uptake of glucose from the bloodstream into peripheral tissues, thereby contributing to its hypoglycemic effects.

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) Inhibition

SREBP-1c is a master transcriptional regulator of de novo lipogenesis, controlling the expression of genes involved in fatty acid and triglyceride synthesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). Overactivity of SREBP-1c is implicated in the development of hepatic steatosis.

Studies on Momordica charantia extracts have shown a downregulation of SREBP-1c expression in the liver of high-fat diet-fed mice.[7] This inhibitory effect on SREBP-1c is likely mediated, in part, through the activation of AMPK, which is known to suppress SREBP-1c activity. By inhibiting SREBP-1c, this compound can potentially reduce hepatic lipid accumulation and improve fatty liver disease.

Inhibition of Digestive Enzymes

Reducing the absorption of dietary fats and carbohydrates is another therapeutic strategy for managing metabolic diseases. Pancreatic lipase and α-glucosidase are key enzymes in this process.

-

Pancreatic Lipase: Hydrolyzes dietary triglycerides into fatty acids and monoglycerides for absorption.

-

α-Glucosidase: Breaks down complex carbohydrates into glucose in the small intestine.

Extracts of Momordica charantia have demonstrated inhibitory activity against both pancreatic lipase and α-glucosidase.[8][9] While specific IC50 values for isolated this compound are not yet widely reported, the inhibitory action of the plant's extracts suggests that its constituent compounds, including this compound, contribute to this effect. This inhibition can lead to reduced calorie absorption and a blunted postprandial glucose spike.

Quantitative Data Summary

The following tables summarize the available quantitative data for the effects of this compound and related compounds from Momordica charantia on key metabolic targets. It is important to note that much of the existing data is from studies using crude extracts or mixtures of triterpenoids, and further research is needed to determine the specific potency of isolated this compound.

Table 1: In Vitro Effects of Momordica charantia Triterpenoids

| Target | Compound/Extract | Cell Line | Effect | Quantitative Data | Reference |

| AMPK | Bitter Melon Triterpenoids | L6 Myotubes, HeLa | Activation | 20-35% increase in activity | [3][4] |

| GLUT4 | Bitter Melon Triterpenoids | L6 Myotubes, 3T3-L1 Adipocytes | Translocation | Not specified | [2] |

| PPARγ | M. charantia extract | - | Agonism | Comparable to 0.5 µM BRL-49653 | [5] |

| PPARα | M. charantia extract | - | Agonism | Equivalent to 10 µM Wy-14643 | [5] |

| α-Glucosidase | Methanolic extract | - | Inhibition | IC50: 72.30 ± 1.17% inhibition | [9] |

| Pancreatic Lipase | Ethyl acetate fraction | - | Inhibition | Dose-dependent inhibition | [8] |

Table 2: In Vivo Effects of Momordica charantia Extracts in High-Fat Diet (HFD) Fed Mice

| Parameter | Treatment Group | Dosage | Duration | Outcome | Reference |

| Body Weight | MCE (Ethanol Extract) | 1.0 g/kg/day | 7 weeks | Significant decrease vs. HFD group | [10] |

| Plasma Triglycerides | MCE (Ethanol Extract) | 1.0 g/kg/day | 7 weeks | Significantly lower than HFD group | [10] |

| Plasma Total Cholesterol | MCE (Ethanol Extract) | 1.0 g/kg/day | 7 weeks | Significantly lower than HFD group | [10] |

| Fasting Blood Glucose | MC Extract | - | 4 weeks | Ameliorated HFD-induced hyperglycemia | [11] |

| SREBP-1c mRNA | MCE (Ethanol Extract) | - | 4 weeks | Dampened expression | [12] |

| AMPK Phosphorylation | MCE (Ethanol Extract) | - | 4 weeks | Increased by 126.2-297.3% | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's pharmacological activity.

Pancreatic Lipase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on pancreatic lipase activity.

Materials:

-

Porcine pancreatic lipase (PPL)

-

p-Nitrophenyl butyrate (pNPB) as substrate

-

Tris-HCl buffer (pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

Orlistat (positive control)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a working solution of PPL in Tris-HCl buffer.

-

In a 96-well plate, add Tris-HCl buffer, varying concentrations of this compound (or Orlistat/DMSO for controls), and the PPL solution.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the pNPB substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm at regular intervals for 10-15 minutes using the microplate reader.

-

Calculate the rate of reaction for each concentration.

-

The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][13]

AMPK Activation Assay (Western Blot)

Objective: To assess the effect of this compound on the phosphorylation of AMPK in a relevant cell line (e.g., L6 myotubes).

Materials:

-

L6 myotubes

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture L6 myoblasts and differentiate them into myotubes.

-

Treat the myotubes with various concentrations of this compound for a specified time. Include a positive control (e.g., AICAR) and a vehicle control (DMSO).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody for total AMPKα to normalize for protein loading.

-

Quantify the band intensities using densitometry software. The ratio of phospho-AMPK to total AMPK indicates the level of AMPK activation.[14]

PPARγ Transactivation Assay

Objective: To determine if this compound can activate PPARγ-mediated gene transcription.

Materials:

-

A suitable cell line (e.g., HEK293T or HepG2)

-

Expression vector for PPARγ

-

Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene (e.g., pPPRE-Luc)

-

A control plasmid for normalization (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

Rosiglitazone (positive control)

-

Luciferase assay system

Procedure:

-

Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter plasmid, and the control plasmid.

-

After transfection, treat the cells with various concentrations of this compound, rosiglitazone, or vehicle control for 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate assay reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

-

The fold activation is calculated as the ratio of the normalized luciferase activity in the treated cells to that in the vehicle-treated cells.

Quantitative Real-Time PCR (qRT-PCR) for SREBP-1c Expression

Objective: To quantify the effect of this compound on the mRNA expression of SREBP-1c in liver tissue or cultured hepatocytes (e.g., HepG2).

Materials:

-

Liver tissue from treated and control animals or cultured HepG2 cells

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers specific for SREBP-1c and a reference gene (e.g., GAPDH or β-actin)

-

Real-time PCR instrument

Procedure:

-

Isolate total RNA from the tissue or cells using a suitable RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using the cDNA, specific primers for SREBP-1c and the reference gene, and the qPCR master mix.

-

The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in SREBP-1c expression in the this compound-treated samples compared to the control samples, after normalization to the reference gene.[15][16][17][18]

Conclusion and Future Directions

This compound, a key bioactive compound from Momordica charantia, demonstrates significant potential for the management of metabolic diseases through its multi-target pharmacological actions. The activation of the CaMKKβ-AMPK signaling pathway, agonism of PPARγ and PPARα, promotion of GLUT4 translocation, and inhibition of SREBP-1c and digestive enzymes collectively contribute to its beneficial effects on glucose and lipid metabolism.

While the current body of research provides a strong foundation, several areas warrant further investigation. A critical next step is to conduct comprehensive studies using isolated this compound to determine its specific potency (e.g., IC50 and EC50 values) on the identified targets. Furthermore, well-designed in vivo studies in relevant animal models of metabolic disease are necessary to establish dose-response relationships, pharmacokinetic profiles, and long-term efficacy and safety of this compound. Ultimately, these efforts will be crucial in translating the therapeutic promise of this natural compound into novel treatments for metabolic disorders.

References

- 1. In vitro pancreatic lipase inhibition assay [bio-protocol.org]

- 2. Profiling and cheminformatics bioprospection of curcurbitacin I and momordin Ic from Momordica balsamina on α-amylase and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of AMPK by bitter melon triterpenoids involves CaMKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Momordica charantia modulates glucose and lipid parameters in high fat diet-induced obesity - OKLAHOMA STATE UNIVERSITY [portal.nifa.usda.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. Study of pancreatic lipase inhibition kinetics and LC-QTOF-MS-based identification of bioactive constituents of Momordica charantia fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo study of inhibitory potentials of α-glucosidase and acetylcholinesterase and biochemical profiling of M. charantia in alloxan-induced diabetic rat models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effects of Momordica charantia on obesity and lipid profiles of mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel quantitative assay for analysis of GLUT4 translocation using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Real time PCR of mouse liver tissue [protocols.io]

- 17. Analysis of liver connexin expression using reverse transcription quantitative real-time polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Selection of reference genes for expression analyses in liver of rats with impaired glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Momordicoside A and its Derivatives: A Technical Guide to Structure-Activity Relationships for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordicoside A, a cucurbitane-type triterpenoid glycoside isolated from the traditional medicinal plant Momordica charantia (bitter melon), has garnered significant scientific interest for its diverse pharmacological activities.[1][2] These activities, including anticancer, anti-inflammatory, and anti-diabetic properties, position this compound and its derivatives as promising scaffolds for the development of novel therapeutics.[3][4][5] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogues, offering a valuable resource for researchers and drug development professionals. The guide summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Structure of this compound

This compound is characterized by a tetracyclic cucurbitane nucleus, a core structure shared by a class of bitter-tasting triterpenoids.[6] Its chemical structure features a disaccharide moiety attached to the C-3 position of the aglycone.[7] The diverse biological activities of momordicosides are attributed to the variations in the substitution patterns on this core structure.[2]

Structure-Activity Relationships

The biological activity of this compound derivatives is intricately linked to their structural features. Modifications at various positions of the cucurbitane skeleton and the nature of the glycosidic chains can significantly influence their therapeutic potential.

Anticancer Activity

This compound and its derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. The SAR studies in this area are crucial for designing more potent and selective anticancer agents.

Table 1: Anticancer Activity of this compound and Its Derivatives

| Compound | Derivative/Modification | Cancer Cell Line | IC50 (µM) | Reference |

| Momordicine I | Aglycone of this compound | MCF-7 (Breast) | 10 | [3] |

| Momordicine I | Aglycone of this compound | SAS (Oral Squamous Carcinoma) | >20 (at 24h) | [8] |

| 5β,19-epoxy-19-methoxycucurbita-6,23-dien-3β,25-diol | Methoxy group at C-19 | MCF-7 (Breast) | 10 | [3] |

| (19R,23E)- 5β,19-epoxy-19-methoxy- cucurbita-6,23,25-trien-3β-ol | Methoxy group at C-19 | Mouse skin carcinogenesis | Inhibitory effects | [9] |

| (19R,23E)-5β,19-epoxy-19,25- dimethoxy- cucurbita-6,23-dien-3β-ol | Methoxy groups at C-19 and C-25 | Mouse skin carcinogenesis | Inhibitory effects | [9] |

| Kuguaosides A-D | Various glycosylations | MCF-7, Doay, HEp-2, WiDr | 10-20 µg/mL | [9] |

| Charantoside A | Various glycosylations | MCF-7, Doay, HEp-2, WiDr | 10-20 µg/mL | [9] |

| Momordicoside I | Various glycosylations | MCF-7, Doay, HEp-2, WiDr | 10-20 µg/mL | [9] |

Note: Direct IC50 values for this compound were not consistently available in the searched literature, highlighting a gap for future research. The table includes closely related cucurbitane triterpenoids from Momordica charantia to infer potential SAR.

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. This compound and its derivatives exhibit anti-inflammatory properties, primarily by modulating key signaling pathways like NF-κB.[10][11][12]

Table 2: Anti-inflammatory Activity of this compound and Its Derivatives

| Compound | Assay | Cell Line | Inhibition/IC50 | Reference |

| Kuguaovin A-G | Nitric Oxide (NO) Production | RAW 264.7 | IC50 = 15-35 µM | [4] |

| Momordicoside G | NO, iNOS, COX-2, IL-6, IL-1β, TNF-α | RAW 264.7 | Downregulation | [13] |

| Gentisic acid 5-O-β-d-xyloside | COX-2, IL-6 | RAW 264.7 | Significant suppression | [13] |

Anti-diabetic Activity

Momordica charantia has a long history of use in traditional medicine for managing diabetes.[14] Modern research has identified momordicosides as key contributors to its anti-diabetic effects, which are mediated through mechanisms like the activation of the AMPK pathway and inhibition of carbohydrate-hydrolyzing enzymes.[5][15]

Table 3: Anti-diabetic Activity of this compound and Its Derivatives

| Compound | Target Enzyme | Inhibition/IC50 | Reference |

| This compound | α-amylase | Binding Energy: -9.9 Kcal/mol | [16] |

| Momordicoside B | α-amylase | Binding Energy: -9.0 Kcal/mol | [16] |

| Momordicoside C | α-amylase | Binding Energy: -9.8 Kcal/mol | [16] |

| Momordicoside D | α-amylase | Binding Energy: -9.4 Kcal/mol | [16] |

| Methanolic Extract of M. dioica seeds | α-amylase | IC50 = 48 µg/ml | [17][18] |

| Momordicoside G | α-amylase | 70.5% inhibition | [13] |

| Gentisic acid 5-O-β-d-xyloside | α-glucosidase | 56.4% inhibition | [13] |

| Charantoside H | α-glucosidase | IC50 = 28.40 µM | [19] |

| Goyaglycoside-l | α-glucosidase | IC50 = 63.26 µM | [19] |

| Hexane fruit flesh extract of M. balsamina | α-glucosidase | IC50 = 16.79 µg/ml | [3] |

| Ethyl acetate seed extract of M. balsamina | α-amylase | IC50 = 14.46 µg/ml | [3] |

Signaling Pathways

The therapeutic effects of this compound and its derivatives are mediated through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for designing targeted therapies.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. This compound and its derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory mediators.[7][8][11]

AMPK Signaling Pathway in Diabetes

The AMP-activated protein kinase (AMPK) pathway plays a crucial role in cellular energy homeostasis. Activation of AMPK by momordicosides enhances glucose uptake and fatty acid oxidation, contributing to their anti-diabetic effects.[5][15]

Nrf2 Signaling Pathway in Oxidative Stress

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Some cucurbitane triterpenoids have been shown to activate Nrf2, leading to the expression of antioxidant enzymes and protection against oxidative stress, which is implicated in both inflammation and cancer.[12][20]

Experimental Protocols

Reproducible and standardized experimental protocols are fundamental for SAR studies. This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of this compound and its derivatives.

Synthesis and Derivatization Workflow

The generation of a library of derivatives is the first step in any SAR study. This typically involves the isolation of the parent compound followed by chemical modifications.

MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

NO Inhibition Calculation: Calculate the percentage of NO inhibition compared to the LPS-treated control.

α-Amylase Inhibition Assay

This assay is used to screen for compounds that can inhibit the activity of α-amylase, a key enzyme in carbohydrate digestion.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound (this compound derivative) at various concentrations and α-amylase enzyme solution in a buffer (e.g., phosphate buffer, pH 6.9).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

-

Substrate Addition: Add starch solution (substrate) to initiate the reaction and incubate for another 10-20 minutes.

-

Reaction Termination: Stop the reaction by adding dinitrosalicylic acid (DNSA) color reagent.

-

Color Development: Heat the mixture in a boiling water bath for 5-10 minutes to develop the color.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Inhibition Calculation: Calculate the percentage of α-amylase inhibition.

α-Glucosidase Inhibition Assay

This assay identifies compounds that inhibit α-glucosidase, another important enzyme in carbohydrate metabolism.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound, α-glucosidase enzyme solution, and a buffer (e.g., phosphate buffer, pH 6.8).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.

-

Substrate Addition: Add p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate to start the reaction and incubate for another 15-30 minutes.

-

Reaction Termination: Stop the reaction by adding a sodium carbonate solution.

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Inhibition Calculation: Calculate the percentage of α-glucosidase inhibition.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with significant potential for the development of new drugs for cancer, inflammation, and diabetes. The structure-activity relationship data presented in this guide highlights the importance of specific structural modifications in determining the biological activity of these compounds. The provided experimental protocols offer a standardized approach for the evaluation of new derivatives.

Future research should focus on:

-

Systematic Synthesis: The synthesis of a broader range of this compound derivatives with diverse modifications to build a more comprehensive SAR library.

-

Quantitative SAR (QSAR): Development of QSAR models to predict the activity of new derivatives and guide the design of more potent compounds.

-

Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by the most promising derivatives.

-

In Vivo Studies: Evaluation of the efficacy and safety of lead compounds in preclinical animal models.

By leveraging the information in this guide and pursuing these future directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. New Cucurbitane Triterpenoids and Steroidal Glycoside from Momordica charantia [mdpi.com]

- 3. Profiling and cheminformatics bioprospection of curcurbitacin I and momordin Ic from Momordica balsamina on α-amylase and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 7. A detailed review on the phytochemical profiles and anti-diabetic mechanisms of Momordicacharantia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. Frontiers | Momordica charantia, a Nutraceutical Approach for Inflammatory Related Diseases [frontiersin.org]

- 11. Momordica charantia Suppresses Inflammation and Glycolysis in Lipopolysaccharide-Activated RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. In vitro and in silico elucidation of antidiabetic and anti-inflammatory activities of bioactive compounds from Momordica charantia L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antidiabetic activities of triterpenoids isolated from bitter melon associated with activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijpsr.com [ijpsr.com]

- 17. In vitro alpha-amylase inhibition and in vivo antioxidant potential of Momordica dioica seeds in streptozotocin-induced oxidative stress in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro alpha-amylase inhibition and in vivo antioxidant potential of Momordica dioica seeds in streptozotocin-induced oxidative stress in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cucurbitane-Type Triterpene Glycosides from Momordica charantia and Their α-Glucosidase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Exploring the inhibitory potentials of Momordica charantia bioactive compounds against Keap1-Kelch protein using computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

Momordicoside A: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Momordicoside A, a cucurbitane-type triterpenoid glycoside isolated from the traditional medicinal plant Momordica charantia (bitter melon), has garnered significant scientific interest for its diverse and potent pharmacological activities. This comprehensive review synthesizes the current body of research on this compound, with a focus on its anti-diabetic, anti-cancer, and anti-inflammatory properties. We delve into the molecular mechanisms underlying these effects, highlighting its role in modulating key signaling pathways, including AMP-activated protein kinase (AMPK), apoptosis, and nuclear factor-kappa B (NF-κB). This guide provides a detailed summary of quantitative data from in vitro and in vivo studies, outlines key experimental protocols, and presents visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

Momordica charantia, commonly known as bitter melon, has a long history of use in traditional medicine for the treatment of a wide range of ailments, most notably diabetes. Modern phytochemical investigations have led to the isolation and characterization of numerous bioactive compounds from this plant, with cucurbitane-type triterpenoids being a prominent class. Among these, this compound has emerged as a compound of significant interest due to its broad spectrum of pharmacological activities. This technical guide aims to provide a comprehensive overview of the existing research on this compound, offering a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Pharmacological Effects of this compound

The therapeutic potential of this compound stems from its diverse pharmacological effects, which have been demonstrated in numerous preclinical studies. The primary areas of investigation include its anti-diabetic, anti-cancer, and anti-inflammatory activities.

Anti-Diabetic Effects

This compound and related compounds from Momordica charantia have shown promising anti-diabetic properties. These effects are attributed to several mechanisms, including the enhancement of glucose uptake and the activation of key metabolic regulators. A significant mechanism is the activation of the AMP-activated protein kinase (AMPK) pathway. Activated AMPK stimulates GLUT4 translocation to the cell membrane, which is a critical step for glucose entry into cells. This leads to increased glucose disposal and enhanced fatty acid oxidation. Studies have also suggested that this compound can inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling.

Anti-Cancer Effects

This compound has demonstrated cytotoxic activity against various cancer cell lines. The primary mechanism of its anti-cancer action is the induction of apoptosis, or programmed cell death. Research has shown that extracts containing momordicosides can activate the caspase cascade, a family of proteases that are central to the execution of apoptosis. This includes the activation of caspase-3 and the subsequent cleavage of downstream targets like DFF-45 and PARP, leading to DNA fragmentation and cell death. Furthermore, this compound has been shown to modulate the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, which further promotes the mitochondrial pathway of apoptosis.

Anti-Inflammatory Effects

Chronic inflammation is a key contributing factor to a variety of diseases. This compound has been shown to possess anti-inflammatory properties by inhibiting key inflammatory pathways. One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines and enzymes. By suppressing the activation of NF-κB, this compound can reduce the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound and related compounds, providing a comparative overview of their potency and efficacy.

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds against Cancer Cell Lines

| Compound/Extract | Cell Line | Assay | IC50 | Reference |

| Methanol Extract of M. charantia | Hone-1 (Nasopharyngeal Carcinoma) | MTT | ~0.35 mg/mL | |

| Methanol Extract of M. charantia | AGS (Gastric Adenocarcinoma) | MTT | ~0.3 mg/mL | |

| Methanol Extract of M. charantia | HCT-116 (Colorectal Carcinoma) | MTT | ~0.3 mg/mL | |

| Methanol Extract of M. charantia | CL1-0 (Lung Adenocarcinoma) | MTT | ~0.25 mg/mL | |

| Momordicoside L | HL-60 (Leukemia) | 37.2 ± 2.7 μM | ||

| Momordicoside L | CRL1579 (Melanoma) | 11.9 ± 2.2 μM | ||

| Momordicoside L | AZ521 (Stomach) | 19.9 ± 1.5 μM | ||

| Momordicine I | Cal27 (Head and Neck Cancer) | 7 µg/mL | ||

| Momordicine I | JHU029 (Head and Neck Cancer) | 6.5 µg/mL | ||

| Momordicine I | JHU022 (Head and Neck Cancer) | 17 µg/mL |

Table 2: In Vivo Anti-Diabetic Effects of Momordica charantia Polysaccharides

| Treatment | Dose | Animal Model | Duration | Effect on Fasting Blood Glucose | Reference |

| MCP | 100 mg/kg | Alloxan-induced diabetic mice | 28 days | Significant decrease | |

| MCP | 200 mg/kg | Alloxan-induced diabetic mice | 28 days | Significant decrease | |

| MCP | 300 mg/kg | Alloxan-induced diabetic mice | 28 days | Significant decrease (best effect) |

Table 3: In Vitro Anti-Inflammatory Activity of Cucurbitane-Type Triterpenoids from M. charantia

| Compound | Target | IC50 (µM) | Reference |

| Karaviloside II | IL-12 p40 Production | 0.031 | |

| Goyaglycoside-b | IL-12 p40 Production | 0.063 | |

| Momordicoside F2 | IL-12 p40 Production | 0.012 | |

| Karaviloside II | TNF-α Production | 0.810 | |

| Momordicoside F2 | TNF-α Production | 0.043 |

Key Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this review.

Extraction and Isolation of this compound

-

General Procedure: Dried and powdered plant material (e.g., seeds, fruits, or leaves of Momordica charantia) is subjected to extraction with a suitable solvent, typically 80% ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure. The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which is typically enriched with saponins, is then subjected to repeated column chromatography on silica gel and Sephadex LH-20. Final purification to obtain this compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

-

Apoptosis Analysis by Western Blot

-

Principle: Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key apoptotic proteins, such as caspases, PARP, and members of the Bcl-2 family.

-

Protocol Outline:

-

Treat cells with this compound to induce apoptosis.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the apoptotic proteins of interest (e.g., anti-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

AMPK Activation Assay

-

Principle: The activation of AMPK is typically assessed by measuring the phosphorylation of AMPKα at Threonine 172. This can be done using Western blotting with a phospho-specific antibody. Alternatively, a kinase assay can be performed to measure the enzymatic activity of AMPK.

-

In Vitro Kinase Assay Protocol Outline:

-

Immunoprecipitate AMPK from cell lysates using an AMPK antibody.

-

Incubate the immunoprecipitated AMPK with a synthetic peptide substrate (e.g., SAMS peptide) and [γ-³²P]ATP.

-

After the reaction, spot the mixture onto phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter to determine AMPK activity.

-

NF-κB Reporter Assay

-

Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring light emission.

-

Protocol Outline:

-

Transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Treat the cells with this compound for a specified period, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the NF-κB-driven luciferase activity to the control luciferase activity to determine the effect of this compound on NF-κB transcriptional activity.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its investigation.

Caption: General experimental workflow for the investigation of this compound.

Caption: Anti-diabetic signaling pathway of this compound.

Caption: Anti-cancer apoptotic pathway of this compound.

Caption: Anti-inflammatory signaling pathway of this compound.

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential in preclinical studies, exhibiting potent anti-diabetic, anti-cancer, and anti-inflammatory activities. Its mechanisms of action, involving the modulation of key cellular signaling pathways such as AMPK, apoptosis, and NF-κB, provide a strong rationale for its further development as a therapeutic agent. The data summarized in this review highlights the consistent effects of this compound and related compounds across a range of experimental models.

Future research should focus on several key areas to advance the clinical translation of this compound. Comprehensive pharmacokinetic and pharmacodynamic studies are needed to understand its absorption, distribution, metabolism, and excretion profiles. Long-term toxicology studies are also essential to establish its safety profile. Furthermore, while in vitro and in vivo studies have been promising, well-designed clinical trials are required to evaluate the efficacy and safety of this compound in humans for the treatment of diabetes, cancer, and inflammatory diseases. The development of optimized extraction and purification methods will also be crucial for the large-scale production of this promising natural compound. The continued investigation of this compound holds significant promise for the development of novel, plant-derived therapies for a range of human diseases.

In Silico Prediction of Momordicoside A Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to predict the binding affinity of Momordicoside A, a cucurbitane-type triterpenoid from Momordica charantia, with various protein targets. This document outlines the key molecular targets, summarizes binding affinity data from in silico studies, and offers detailed experimental protocols for molecular docking and molecular dynamics simulations.

Introduction to this compound and its Therapeutic Potential

This compound is a bioactive phytochemical isolated from Momordica charantia, commonly known as bitter melon.[1] This plant has a long history in traditional medicine for treating various ailments, particularly diabetes.[2] Modern scientific investigations have focused on its constituent compounds, such as this compound, to understand their molecular mechanisms of action. In silico methods, including molecular docking and molecular dynamics, have become indispensable tools for predicting how these compounds interact with biological targets, thereby accelerating the drug discovery process. These computational approaches provide valuable insights into binding affinities and interaction patterns at the molecular level.

Key Protein Targets of this compound

In silico studies have identified several key protein targets for this compound, primarily related to the management of type 2 diabetes and other metabolic disorders. These targets are crucial enzymes and proteins involved in glucose metabolism and insulin signaling pathways.

-

α-Amylase: A key enzyme in the digestive system that breaks down complex carbohydrates into simpler sugars.[3][4] Inhibition of α-amylase can delay carbohydrate absorption and reduce postprandial blood glucose levels.[5]

-

α-Glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for hydrolyzing terminal non-reducing 1,4-linked alpha-glucose residues to release a single alpha-glucose molecule. Its inhibition is a well-established strategy for managing hyperglycemia.[5][6]

-

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin signaling pathway.[7][8] By dephosphorylating the insulin receptor, it attenuates insulin signaling.[7] Inhibition of PTP1B is therefore a promising therapeutic strategy for enhancing insulin sensitivity in type 2 diabetes.[5][7][9]

-

Maltase-Glucoamylase (MGAM): An enzyme in the small intestine that plays a role in the final steps of carbohydrate digestion.[4]

-

Human UDP-Galactose 4-Epimerase: An enzyme involved in glucose metabolism.[10]

Quantitative Data Summary

The following tables summarize the predicted binding affinities of this compound and related compounds with their respective protein targets as determined by various in silico studies.

Table 1: Predicted Binding Affinities of this compound

| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | In Silico Method | Software Used | Reference |

| α-Amylase | 4GQR | This compound | -9.9 | Molecular Docking | Schrodinger Suite 2020-3 (Maestro v12.5) | [3] |

| Maltase-Glucoamylase (MGAM) | Not Specified | This compound | Not Specified (competes for Glu668) | Molecular Docking | AutoDock Tools (v1.5.7) | [4] |

Table 2: Theoretical Inhibition Constant for this compound

| Target Protein | Ligand | Theoretical Inhibition Constant (pM) | In Silico Method | Reference |

| α-Amylase | This compound | 22.5 | Molecular Docking | [6] |

Table 3: Predicted Binding Affinities of Other Triterpenoids from Momordica charantia

| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | In Silico Method | Software Used | Reference |

| α-Amylase | 1HNY | Momordicoside F | -9.19 | Molecular Docking | Not Specified | [5] |

| α-Glucosidase | 4J5T | Momordicine | -9.89 | Molecular Docking | Not Specified | [5] |

| Keap1-Kelch | Not Specified | Momordicoside F1 | -10.4 to -9.3 (range for several momordicosides) | Molecular Docking | AutoDock Vina | |

| α-Amylase | 1B2Y | Momordicin II | -8.4 | Molecular Docking | AutoDock Vina | [11] |

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments cited in the literature for predicting the binding affinity of this compound.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Objective: To predict the binding pose and estimate the binding affinity of this compound to its target protein.

Protocol:

-

Protein Preparation:

-

The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

-

All water molecules and co-crystallized ligands are removed from the protein structure.

-

Polar hydrogen atoms are added to the protein structure.

-

Gasteiger charges are computed and assigned to the protein atoms.

-

The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).

-

-

Ligand Preparation:

-

The 3D structure of this compound is obtained from a chemical database like PubChem.

-

The ligand's energy is minimized using a suitable force field (e.g., MMFF94).

-

Gasteiger charges are computed, and rotatable bonds are defined for the ligand.

-

The prepared ligand is saved in the appropriate format (e.g., PDBQT).

-

-

Grid Box Generation:

-

A grid box is defined to encompass the active site of the target protein. The size and center of the grid are specified to cover the potential binding pocket. For blind docking, the grid box is set to cover the entire protein surface.[12]

-

-

Docking Simulation:

-

Molecular docking is performed using software such as AutoDock Vina or Schrodinger's Glide.

-

The program samples different conformations of the ligand within the defined grid box and calculates the binding energy for each conformation.

-

The number of binding modes to be generated and the exhaustiveness of the search are set as parameters.

-

-

Analysis of Results:

-

The docking results are analyzed to identify the best binding pose based on the lowest binding energy score.

-

The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.

-

The accuracy of the docking protocol is often validated by redocking the native ligand into the protein's active site and ensuring the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is below 2.0 Å.[12]

-

Molecular Dynamics (MD) Simulation

MD simulation is a computational method for analyzing the physical movements of atoms and molecules. It allows the study of the stability and dynamics of the protein-ligand complex over time.

Objective: To assess the stability of the this compound-protein complex and to refine the binding interactions predicted by molecular docking.

Protocol:

-

System Preparation:

-

The best-docked complex of this compound and the target protein from the molecular docking study is used as the starting structure.

-

The complex is placed in a periodic solvent box (e.g., water).

-

Ions (e.g., Na+, Cl-) are added to neutralize the system.

-

-

Energy Minimization:

-

The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant temperature and pressure (NVT and NPT ensembles) to ensure the system is stable.

-

-

Production Run:

-

A production MD simulation is run for a specified period (e.g., 100 nanoseconds).[5] The trajectory of the atoms is saved at regular intervals.

-

-

Trajectory Analysis:

-

The saved trajectory is analyzed to evaluate the stability of the protein-ligand complex. Key parameters analyzed include:

-

Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues.

-

Hydrogen Bond Analysis: To determine the occupancy of hydrogen bonds between the ligand and protein throughout the simulation.

-

Binding Free Energy Calculation: Methods like MM/PBSA or MM/GBSA can be used to calculate the binding free energy of the complex.

-

-

Visualizations

The following diagrams illustrate key workflows and pathways related to the in silico prediction of this compound binding affinity.

Caption: Workflow for in silico prediction of binding affinity.

Caption: Inhibition of key diabetes targets by this compound.

References

- 1. Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory, Antidiabetic Properties and In Silico Modeling of Cucurbitane-Type Triterpene Glycosides from Fruits of an Indian Cultivar of Momordica charantia L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anti-diabetic drug discovery using the bioactive compounds of Momordica charantia by molecular docking and molecular dynamics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Evaluating Protein Tyrosine Phosphatase 1B Inhibitory Activity of Bioactive Compounds from Momordica charantia for Diabetes Treatment Type 2 by using Molecular Docking Method | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]

- 8. researchgate.net [researchgate.net]

- 9. Comprehensive Studies on the Regulation of Type 2 Diabetes by Cucurbitane-Type Triterpenoids in Momordica charantia L.: Insights from Network Pharmacology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Statistical Characterization of Food-Derived α-Amylase Inhibitory Peptides: Computer Simulation and Partial Least Squares Regression Analysis [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Docking and In Silico Predictive Analysis of Potential Herb-Drug Interactions Between Momordica charantia and Miglitol - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Momordicoside A using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Momordicoside A, a cucurbitane-type triterpenoid glycoside isolated from Momordica charantia (bitter melon), has garnered significant interest for its potential therapeutic properties. Accurate and reliable quantification of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the analysis of this compound. This document provides a detailed protocol for the quantification of this compound using a validated HPLC method.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A crucial step for accurate quantification is the effective extraction and clean-up of this compound from the sample matrix. Solid-phase extraction is a highly effective method for this purpose.[1][2]

Materials:

-

Momordica charantia sample (e.g., dried fruit powder)

-

Methanol, HPLC grade

-

Water, HPLC grade

-

SPE Cartridges: Carb cartridge (e.g., 250 mg, 3 mL)[1]

Protocol:

-

Extraction: Accurately weigh 1.0 g of the homogenized and dried plant material powder. Add 25 mL of methanol to the sample.

-

Sonication: Sonicate the mixture for 30 minutes to ensure efficient extraction of this compound.

-